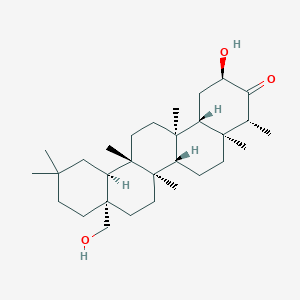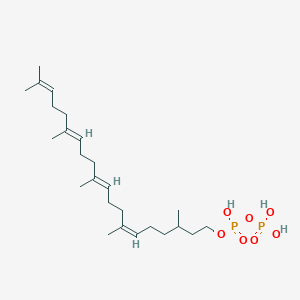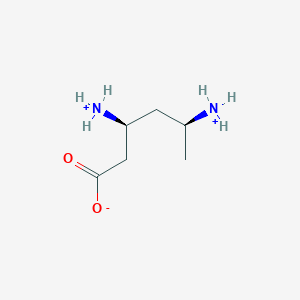
(3S,5S)-3,5-diaminohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3,5-diammoniohexanoate is conjugate acid of (3S,5S)-3,5-diaminohexanoic acid. It is a conjugate acid of a (3S,5S)-3,5-diaminohexanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Amino Acid Metabolism
(Tsai & Stadtman, 1968) detailed the formation of 3,5-diaminohexanoate in the lysine fermentation pathway. It is produced via a cobamide coenzyme-dependent reaction, indicating its involvement in amino acid metabolism. The study provides insights into the anaerobic degradation of lysine, highlighting the significance of 3,5-diaminohexanoate in this process.
2. Enzymatic Activity and Degradation
(Hong & Barker, 1973) explored the decomposition of 3,5-diaminohexanoate by Brevibacterium. This research uncovered an enzyme, 3,5-diaminohexanoate dehydrogenase, specific to this compound, suggesting its role in the aerobic metabolism of 3,5-diaminohexanoate.
3. Determination of Absolute Configuration
(Kunz et al., 1978) focused on determining the absolute configuration of 3,5-diaminohexanoate. This study is significant in understanding the structural properties of this amino acid, which is crucial for its application in various biochemical pathways.
4. Role in Fermentation Processes
(Rimerman & Barker, 1968) discovered 3,5-diaminohexanoate as an intermediate in lysine fermentation. This research provides insights into the biochemical pathways involving 3,5-diaminohexanoate and its significance in fermentation processes.
5. Spectrophotometric Analysis
(Ivanovna et al., 2018) developed a spectrophotometric method for the quantitation of 3,5-diaminohexanoate. This method is crucial for accurate measurement and analysis in various research applications.
6. Biosynthesis Applications
(Liu et al., 2018) discussed the biosynthesis of derivatives of 3,5-diaminohexanoate, showing its potential in the synthesis of pharmaceuticals like atorvastatin and rosuvastatin.
7. Enzyme Purification and Properties
(Baker et al., 1972) focused on the purification of the enzyme catalyzing the oxidative deamination of 3,5-diaminohexanoate, further emphasizing its biochemical significance.
8. Studies on Conversion to 3,5-Diaminohexanoate
(Bray & Stadtman, 1968) conducted 15N studies on the conversion of lysine to 3,5-diaminohexanoate, shedding light on the chemical transformations involving this compound.
9. Synthesis of Substituted Compounds
(Bussolotti et al., 1991) demonstrated the synthesis of 6-substituted compounds involving 3,5-diaminohexanoate, indicating its utility in synthesizing diverse chemical entities.
10. Degradation Enzymes Study
(Barker et al., 1980) investigated enzymes involved in the degradation of 3,5-diaminohexanoate, contributing to our understanding of its metabolic pathways.
Eigenschaften
Molekularformel |
C6H15N2O2+ |
|---|---|
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
(3S,5S)-3,5-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1/t4-,5-/m0/s1 |
InChI-Schlüssel |
NGDLSXMSQYUVSJ-WHFBIAKZSA-O |
Isomerische SMILES |
C[C@@H](C[C@@H](CC(=O)[O-])[NH3+])[NH3+] |
Kanonische SMILES |
CC(CC(CC(=O)[O-])[NH3+])[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


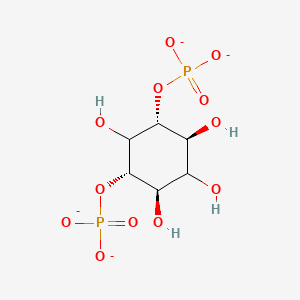
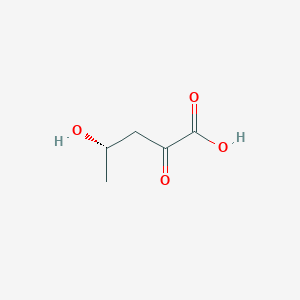
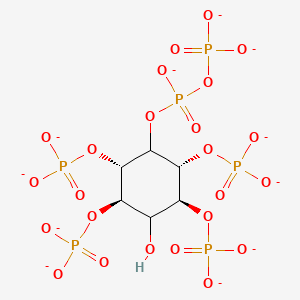
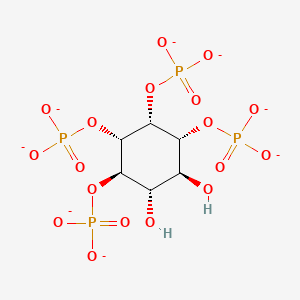

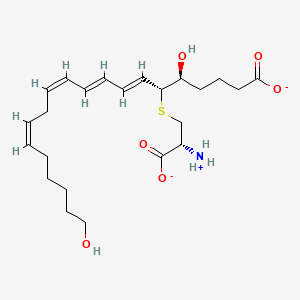
![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
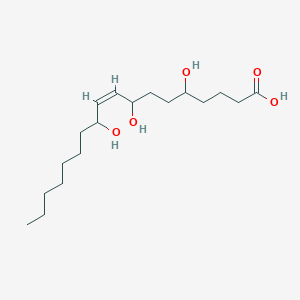
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)

